4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine
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Overview
Description
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a pyrimidine core
Preparation Methods
The synthesis of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine involves several key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclohexylsulfonyl Group: This step typically involves the reaction of piperidine with cyclohexylsulfonyl chloride under basic conditions to form the sulfonylated piperidine derivative.
Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds or cyclopropyl halides.
Pyrimidine Core Formation: The final step involves the construction of the pyrimidine core, which can be achieved through condensation reactions involving suitable precursors.
Chemical Reactions Analysis
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine undergoes various chemical reactions:
Scientific Research Applications
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine can be compared with other similar compounds:
Properties
IUPAC Name |
4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-26(24,17-4-2-1-3-5-17)22-10-8-15(9-11-22)13-25-19-12-18(16-6-7-16)20-14-21-19/h12,14-17H,1-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNROSHIPKUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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